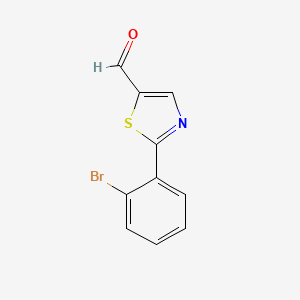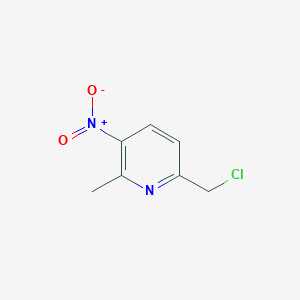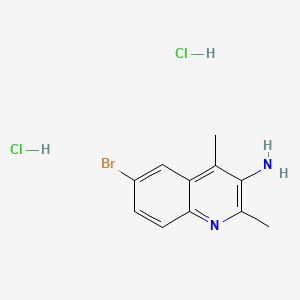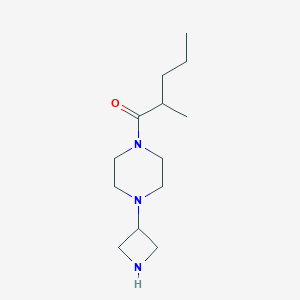
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one typically involves the reaction of azetidine with piperazine under controlled conditions. The process may include steps such as:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling with Piperazine: The azetidine ring is then coupled with piperazine using reagents like coupling agents or catalysts to facilitate the reaction.
Introduction of Methylpentanone Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
- (4-(Azetidin-3-yl)piperazin-1-yl)(phenyl)methanone
Uniqueness
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one stands out due to its unique combination of an azetidine ring and a piperazine ring, which imparts distinct chemical and biological properties. Its structural features make it a versatile compound for various applications, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C13H25N3O |
|---|---|
Poids moléculaire |
239.36 g/mol |
Nom IUPAC |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methylpentan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-3-4-11(2)13(17)16-7-5-15(6-8-16)12-9-14-10-12/h11-12,14H,3-10H2,1-2H3 |
Clé InChI |
WHNOWNHVPSNFCT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(=O)N1CCN(CC1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)

![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)

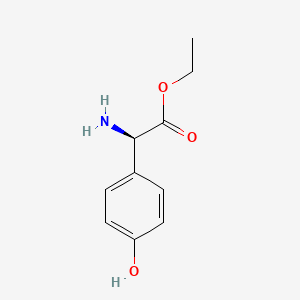
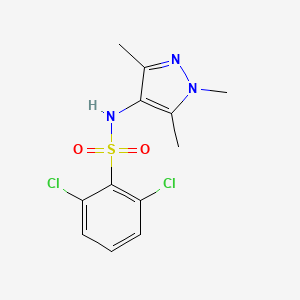
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)


